molecular formula C19H22N2O6 B097944 3,3'-Methylenebis(tyrosine) CAS No. 19197-85-4

3,3'-Methylenebis(tyrosine)

Cat. No.: B097944
CAS No.: 19197-85-4
M. Wt: 374.4 g/mol
InChI Key: UKOVOWTWLIIOLN-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Halobetasol propionate is synthesized through a multi-step chemical process. The synthesis involves the introduction of a propionate ester group to the halobetasol molecule. The key steps include:

    Halogenation: Introduction of chlorine and fluorine atoms to the steroid backbone.

    Esterification: Formation of the propionate ester group.

Industrial Production Methods: The industrial production of halobetasol propionate involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Halobetasol propionate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions include modified corticosteroid derivatives with altered pharmacological properties .

Scientific Research Applications

Halobetasol propionate has a wide range of scientific research applications:

Mechanism of Action

Halobetasol propionate exerts its effects by binding to the glucocorticoid receptor, leading to the inhibition of pro-inflammatory signals and promotion of anti-inflammatory signals. This binding results in:

Comparison with Similar Compounds

    Clobetasol Propionate: Another potent corticosteroid used for similar dermatological conditions.

    Betamethasone: A corticosteroid with a slightly different chemical structure but similar therapeutic uses.

Uniqueness of Halobetasol Propionate:

Properties

CAS No.

19197-85-4

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

(2S)-2-amino-3-[3-[[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]methyl]-4-hydroxyphenyl]propanoic acid

InChI

InChI=1S/C19H22N2O6/c20-14(18(24)25)7-10-1-3-16(22)12(5-10)9-13-6-11(2-4-17(13)23)8-15(21)19(26)27/h1-6,14-15,22-23H,7-9,20-21H2,(H,24,25)(H,26,27)/t14-,15-/m0/s1

InChI Key

UKOVOWTWLIIOLN-GJZGRUSLSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)CC2=C(C=CC(=C2)CC(C(=O)O)N)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)CC2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)CC2=C(C=CC(=C2)CC(C(=O)O)N)O)O

19197-85-4

Synonyms

3,3'-Mebis(Tyr)
3,3'-methylenebis(tyrosine)

Origin of Product

United States

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